molecular formula C18H14Cl2N2O2 B3452949 2-(2,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one

2-(2,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No. B3452949
M. Wt: 361.2 g/mol
InChI Key: DSNPXSJQTRSDDX-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one, also known as DMABN or DIMBOA, is a synthetic compound that belongs to the oxazole family. It is a yellow crystalline powder that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one is not well understood, but it is believed to be related to its ability to modulate the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular response to oxidative stress. Additionally, this compound has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in macrophages. In animal studies, this compound has been shown to have neuroprotective effects against ischemic brain injury and to improve cognitive function in mice. Additionally, this compound has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, allowing for the production of large quantities for use in experiments. It also has a wide range of potential applications in various fields, making it a versatile research tool. However, there are also some limitations to the use of this compound in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize, and it may not be readily available to researchers who do not have access to specialized equipment. Additionally, the mechanism of action of this compound is not well understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on 2-(2,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one. In medicine, this compound could be further investigated for its potential use as a drug delivery system and as a scaffold for tissue engineering. It could also be studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In agriculture, this compound could be further investigated for its potential use as a pesticide, particularly for the control of fungal and insect pests. In materials science, this compound could be investigated for its potential use as a building block for the synthesis of new materials with unique properties, such as conductive polymers and luminescent materials. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of research.

Scientific Research Applications

2-(2,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. It has also been investigated for its potential use as a drug delivery system and as a scaffold for tissue engineering. In agriculture, this compound has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, this compound has been investigated for its potential use as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

(4E)-2-(2,4-dichlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-22(2)13-6-3-11(4-7-13)9-16-18(23)24-17(21-16)14-8-5-12(19)10-15(14)20/h3-10H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNPXSJQTRSDDX-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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